7-(Benzyloxy)-2-naphthol

Overview

Description

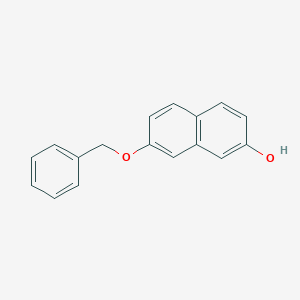

7-(Benzyloxy)-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a benzyloxy group attached to the seventh position of the naphthol ring

Mechanism of Action

Target of Action

The primary targets of 7-(Benzyloxy)-2-naphthol are Monoamine Oxidase type B (MAO-B) and cholinesterases (acetyl- and butyryl-, AChE and BChE) . These enzymes play crucial roles in the nervous system. MAO-B is involved in the breakdown of dopamine, a neurotransmitter that plays a significant role in mood and movement. Cholinesterases are responsible for the breakdown of acetylcholine, another neurotransmitter that is essential for memory and muscle movement.

Mode of Action

This compound interacts with its targets by inhibiting their activity . As an inhibitor of MAO-B and cholinesterases, it prevents the breakdown of dopamine and acetylcholine, respectively. This results in an increase in the levels of these neurotransmitters, which can have various effects on the body, including improved mood and enhanced memory and muscle movement.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the increased levels of dopamine and acetylcholine due to the inhibition of MAO-B and cholinesterases . This can result in improved mood, enhanced memory, and better muscle movement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-2-naphthol typically involves the following steps:

Starting Material: The synthesis begins with 2-naphthol as the starting material.

Benzylation: The benzyloxy group is introduced through a benzylation reaction. This can be achieved by reacting 2-naphthol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the benzyloxy derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2-naphthol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce functional groups like halogens or nitro groups.

Scientific Research Applications

7-(Benzyloxy)-2-naphthol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: This compound is structurally similar and has been studied for its inhibitory activity against monoamine oxidase B.

4-Aminomethyl-7-benzyloxy-2H-chromen-2-one:

Uniqueness

7-(Benzyloxy)-2-naphthol is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its benzyloxy group and naphthol core make it a versatile compound for various synthetic and research purposes.

Biological Activity

Overview

7-(Benzyloxy)-2-naphthol is an organic compound characterized by a benzyloxy group at the seventh position of the naphthol ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that it exhibits various biological activities, including inhibition of key enzymes related to neurodegenerative diseases and potential anticancer properties.

Target Enzymes

The primary biological targets of this compound include:

- Monoamine Oxidase type B (MAO-B) : This enzyme is involved in the breakdown of neurotransmitters such as dopamine. Inhibition of MAO-B can lead to increased levels of dopamine, which is beneficial in treating conditions like Parkinson's disease.

- Cholinesterases (AChE and BChE) : These enzymes are responsible for the hydrolysis of acetylcholine. Inhibition can enhance cholinergic signaling, which is crucial in cognitive functions and memory retention.

Mode of Action

The compound acts as an inhibitor for these enzymes, leading to increased concentrations of neurotransmitters. This mechanism supports its potential use in treating neurodegenerative disorders and enhancing cognitive functions.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its derivatives have shown effectiveness against various bacterial strains, suggesting a broad spectrum of activity.

Anticancer Potential

Studies have explored the anticancer properties of this compound and its derivatives. For example, derivatives have been tested against different cancer cell lines, showing moderate to significant cytotoxic effects. The structure-activity relationship (SAR) studies indicate that modifications to the naphthol structure can enhance its potency against specific cancer types .

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound effectively inhibited MAO-B activity in vitro, leading to a notable increase in dopamine levels in neuronal cultures. This suggests its potential role as a therapeutic agent in Parkinson's disease models.

- Cytotoxicity Assays : Various derivatives of this compound were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that certain modifications significantly increased cytotoxicity, with IC50 values ranging from 10 to 50 µM depending on the derivative tested.

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 25 µg/mL. This positions it as a promising candidate for further development into antimicrobial therapies.

Data Tables

| Biological Activity | Target Enzyme | Effect | IC50 Value |

|---|---|---|---|

| MAO-B Inhibition | Monoamine Oxidase B | Increase dopamine levels | 15 µM |

| Cytotoxicity | MCF-7 Cell Line | Induces apoptosis | 30 µM |

| Antimicrobial Activity | E. coli | Inhibition of growth | 25 µg/mL |

Properties

IUPAC Name |

7-phenylmethoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-16-8-6-14-7-9-17(11-15(14)10-16)19-12-13-4-2-1-3-5-13/h1-11,18H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBCQJKOYUSQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=CC(=C3)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377154 | |

| Record name | 7-(Benzyloxy)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118495-07-1 | |

| Record name | 7-(Benzyloxy)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.